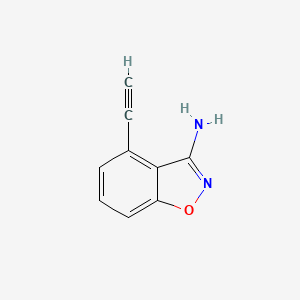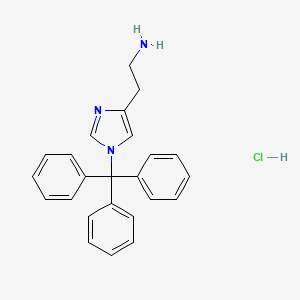
6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide is a complex organic compound that features a bromine atom, a glucopyranosyl group, and a hexanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide typically involves multiple steps. One common approach is to start with the acetylation of D-glucose to form 2,3,4,6-tetra-O-acetyl-D-glucopyranose. This intermediate is then reacted with bromine to introduce the bromine atom, forming 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide . The final step involves the reaction of this bromide with hexanamide under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Condensation Reactions: The glucopyranosyl group can participate in glycosylation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alcohols.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Condensation Reactions: Catalysts such as Lewis acids or bases can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major product is the deacetylated glucopyranosyl hexanamide.
Condensation Reactions: Products include glycosylated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex carbohydrates and glycosides.
Materials Science: It can be used in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide involves its interaction with specific molecular targets. The bromine atom and the glucopyranosyl group can participate in various biochemical pathways, potentially affecting enzyme activity or cellular processes . The exact molecular targets and pathways would depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
- 1-Bromo-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
- Beta-D-Glucopyranosylamine
Uniqueness
6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide is unique due to its specific combination of a bromine atom, a glucopyranosyl group, and a hexanamide moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C20H30BrNO10 |
|---|---|
Molekulargewicht |
524.4 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(6-bromohexanoylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H30BrNO10/c1-11(23)28-10-15-17(29-12(2)24)18(30-13(3)25)19(31-14(4)26)20(32-15)22-16(27)8-6-5-7-9-21/h15,17-20H,5-10H2,1-4H3,(H,22,27)/t15-,17-,18+,19-,20-/m1/s1 |
InChI-Schlüssel |
SGCGHEHNTZAWEU-XIKSMUEASA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=O)CCCCCBr)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=O)CCCCCBr)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester](/img/structure/B13449144.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate](/img/structure/B13449149.png)

![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylate](/img/structure/B13449151.png)
![2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride](/img/structure/B13449154.png)
![9-Chloro-9-phosphabicyclo[3.3.1]nonane](/img/structure/B13449155.png)



![(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13449195.png)




